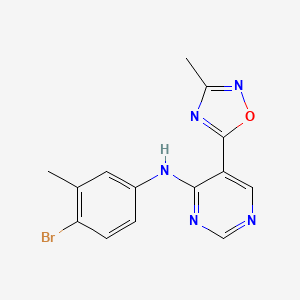

N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5O/c1-8-5-10(3-4-12(8)15)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLURMGOFQYPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC=C2C3=NC(=NO3)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Pyrimidine Ring Formation: The pyrimidine ring is formed through condensation reactions involving suitable amines and carbonyl compounds.

Coupling Reactions: The final step involves coupling the brominated phenyl group with the oxadiazole-pyrimidine moiety under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Profile

- Chemical Name : N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Molecular Formula : C12H12BrN5O

- Molecular Weight : 306.16 g/mol

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, as promising candidates in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

- Inhibition of Telomerase Activity :

- Antiproliferative Activity :

Other Therapeutic Applications

Beyond oncology, N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has potential applications in other areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.

Neuroprotective Effects

Some studies have suggested that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for their potential use in treating neurodegenerative diseases.

Comparative Efficacy

To provide a clearer understanding of the compound's efficacy compared to other known agents, the following table summarizes key findings from recent studies:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The bromophenyl group (logP ~2.8 estimated) increases membrane permeability compared to methoxyphenyl (logP ~1.5) in .

- Metabolic Stability : The 1,2,4-oxadiazole ring resists oxidative degradation, as seen in navacaprant (), which is stable in hepatic microsome assays .

- Hydrogen Bonding : The oxadiazole’s nitrogen atoms may form hydrogen bonds with kinase catalytic residues, similar to thiazole in ’s Aurora kinase inhibitors .

Biological Activity

N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer activities, through a review of recent studies and findings.

The compound's chemical structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

| Molecular Formula | C12H12BrN5O2 |

| Molecular Weight | 322.16 g/mol |

| CAS Number | 1492563-87-7 |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogens, particularly multidrug-resistant strains.

Case Study: Antibacterial Efficacy Against XDR-S. Typhi

In a study assessing the compound's efficacy against XDR-Salmonella Typhi:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives of the compound:

- Compound A: MIC = 50 mg/mL, MBC = 100 mg/mL

- Compound B: MIC = 25 mg/mL, MBC = 50 mg/mL

- Compound C: MIC = 12.5 mg/mL, MBC = 25 mg/mL

- Compound D: MIC = 6.25 mg/mL, MBC = 12.5 mg/mL

The results indicated that Compound D exhibited the highest antibacterial potency, suggesting that modifications to the oxadiazole moiety can enhance activity against resistant strains .

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly in relation to various cancer cell lines.

In Vitro Cytotoxicity Studies

A series of tests evaluated the cytotoxic effects on different cancer cell lines:

-

Cell Lines Tested :

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- H9c2 (rat heart myoblast)

-

Findings :

- The compound displayed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across the tested cell lines.

- Notably, it showed selective activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells.

These findings are consistent with the known activities of oxadiazole derivatives in inhibiting tumor growth and proliferation .

The biological activity of N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and bacterial resistance.

- Disruption of Cellular Processes : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?

Answer:

To confirm the structure, employ a combination of NMR (¹H and ¹³C) for elucidating proton and carbon environments, IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretches at ~1600–1650 cm⁻¹), and X-ray crystallography for absolute configuration determination. For crystallography, use programs like SHELXL for refinement, as it is widely validated for small-molecule structures . Key parameters to analyze include dihedral angles (e.g., between pyrimidine and aryl rings) and hydrogen-bonding networks , which stabilize the crystal lattice .

Advanced: How can contradictions between theoretical computational models and experimental spectroscopic data be resolved?

Answer:

Discrepancies often arise from solvent effects , conformational flexibility , or crystal packing forces . To address this:

Perform solvent-dependent UV/Vis studies to assess polarity impacts on electronic transitions .

Use DFT calculations with implicit solvent models (e.g., COSMO) to simulate experimental conditions.

Compare X-ray-derived torsion angles with optimized computational geometries to identify steric clashes or intermolecular interactions not captured in vacuum calculations .

Validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Basic: What synthetic routes are commonly used to prepare the 1,2,4-oxadiazole moiety in this compound?

Answer:

The 1,2,4-oxadiazole ring is typically synthesized via:

Cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ at 100–120°C) .

Huisgen cycloaddition between nitriles and hydroxylamine derivatives under microwave-assisted conditions for improved regioselectivity .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress by TLC (Rf ~0.5 in 1:1 EtOAc/hexane).

Advanced: How can reaction yields be optimized for the pyrimidine-amine coupling step?

Answer:

Key strategies include:

Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, which tolerates electron-deficient aryl bromides .

Solvent optimization : Replace DMF with dioxane to reduce side reactions (e.g., hydrolysis).

Temperature control : Maintain 80–90°C to balance reaction rate and decomposition.

Additive use : Include Cs₂CO₃ as a base to enhance nucleophilicity of the amine .

Yields >70% are achievable with <5% unreacted starting material (HPLC monitoring, C18 column, acetonitrile/water gradient).

Basic: What protocols exist for evaluating the biological activity of similar pyrimidine-oxadiazole derivatives?

Answer:

Standard assays include:

Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli via broth microdilution (CLSI guidelines) .

Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

Cytotoxicity : MTT assay on HEK-293 or HeLa cell lines (IC₅₀ determination) .

Advanced: What role do weak intermolecular interactions play in the solid-state stability of this compound?

Answer:

Weak interactions (C–H⋯O, C–H⋯π) are critical for crystal packing and thermal stability :

C–H⋯O bonds between methoxy groups and pyrimidine rings form infinite chains along the c-axis, as seen in related structures .

C–H⋯π interactions between aryl rings contribute to layered stacking, enhancing melting points (>200°C).

N–H⋯N hydrogen bonds (if present) reduce conformational flexibility, as observed in polymorphic pyrimidine derivatives . Analyze via Hirshfeld surface calculations (CrystalExplorer) to quantify interaction contributions .

Basic: How should researchers handle air-sensitive intermediates during synthesis?

Answer:

For intermediates like amidoximes or metal catalysts:

Use Schlenk techniques under nitrogen/argon for moisture-sensitive steps.

Store reagents over molecular sieves (3Å) in anhydrous solvents (e.g., THF, CH₂Cl₂).

Quench reactive intermediates (e.g., POCl₃) with ice-cold NaHCO₃ to prevent exothermic decomposition .

Advanced: What mechanistic insights explain the reactivity of the 4-bromo-3-methylphenyl group in cross-coupling reactions?

Answer:

The bromine atom acts as a directing group in Pd-catalyzed couplings:

Buchwald-Hartwig amination : Oxidative addition of Pd⁰ to C–Br forms a PdII intermediate, which undergoes transmetallation with amines .

Steric effects : The 3-methyl group slows coupling kinetics (vs. unsubstituted aryl bromides), requiring higher temperatures (100–110°C).

Side reactions : Debromination may occur with strong bases (e.g., t-BuOK); mitigate by using milder conditions (K₃PO₄, 80°C) .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.

Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

Use ADMET prediction tools (e.g., SwissADME, pkCSM):

Lipophilicity : Calculate LogP (ClogP ~3.5 for this compound) to assess membrane permeability.

Metabolic stability : Identify cytochrome P450 substrates via docking simulations (AutoDock Vina).

Toxicity : Predict hERG inhibition risk using QSAR models . Validate with in vitro hepatocyte assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.